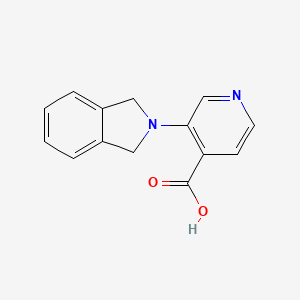
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both an isoindoline and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid typically involves the formation of the isoindoline ring followed by the introduction of the pyridine carboxylic acid moiety. One common method involves the reaction of a substituted phthalic anhydride with an amine to form the isoindoline ring. This intermediate can then be coupled with a pyridine derivative under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
作用機序
The mechanism of action of 3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting their activity or altering their function. This interaction can occur through various pathways, depending on the specific structure and functional groups of the compound .
類似化合物との比較
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry and have various pharmacological properties.
Uniqueness
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid is unique due to its combination of an isoindoline and a pyridine ring, which imparts specific chemical and biological properties.
特性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
3-(1,3-dihydroisoindol-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-5-6-15-7-13(12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2,(H,17,18) |
InChIキー |
ZQNLWDMJYWYRRJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN1C3=C(C=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


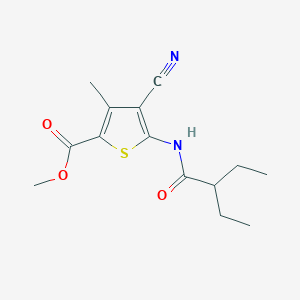
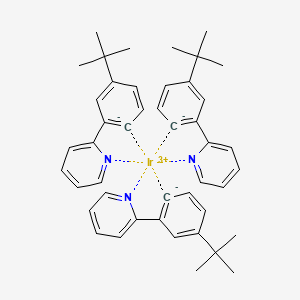
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
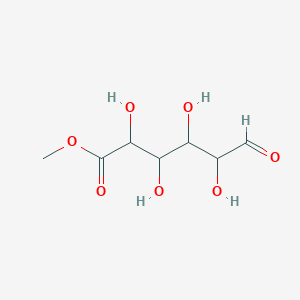
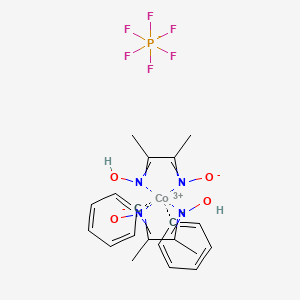
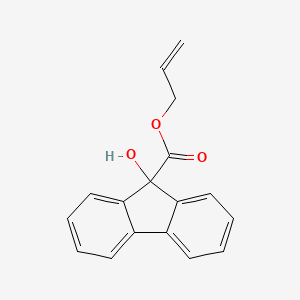
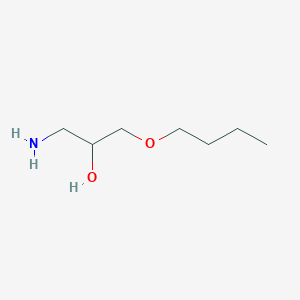

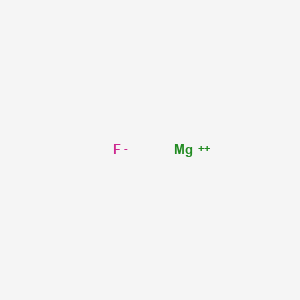
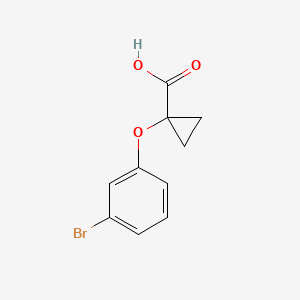
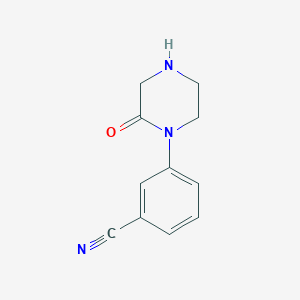
![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
